molecular formula C11H14N2 B1348655 6-methyl-2-propan-2-yl-1H-benzimidazole CAS No. 4887-90-5

6-methyl-2-propan-2-yl-1H-benzimidazole

Cat. No.: B1348655
CAS No.: 4887-90-5
M. Wt: 174.24 g/mol
InChI Key: UIWLBRHMNCNWQH-UHFFFAOYSA-N
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Description

“2-Isopropyl-5-methyl-1H-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazoles has been a subject of interest in recent years due to their wide range of biological activities . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This involves the use of formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods involve the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “2-Isopropyl-5-methyl-1H-benzimidazole” consists of a benzimidazole core with isopropyl and methyl substituents . The exact positions and orientations of these substituents can influence the compound’s physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

Benzimidazoles, including “2-Isopropyl-5-methyl-1H-benzimidazole”, can undergo a variety of chemical reactions. These include reactions with aromatic and heteroaromatic 2-nitroamines, formic acid, iron powder, and NH4Cl . The products of these reactions can have a wide range of biological activities, making them of interest in the development of new drugs .

Safety and Hazards

While specific safety and hazard information for “2-Isopropyl-5-methyl-1H-benzimidazole” is not available, benzimidazole derivatives can be toxic. For example, 2-Methylbenzimidazole is reported to be a poison by intravenous route and moderately toxic by ingestion .

Future Directions

Benzimidazole and its derivatives, including “2-Isopropyl-5-methyl-1H-benzimidazole”, continue to be a focus of research due to their wide range of biological activities . Future research will likely continue to explore the synthesis of benzimidazole derivatives, their biological activities, and their potential applications in the development of new drugs .

Properties

IUPAC Name

6-methyl-2-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7(2)11-12-9-5-4-8(3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWLBRHMNCNWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262580
Record name 6-Methyl-2-(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-90-5
Record name 6-Methyl-2-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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